1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone
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Overview
Description
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety linked via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
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Synthesis of the Tetrahydroquinoline Intermediate: : Separately, 5,6,7,8-tetrahydroquinoline is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.
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Coupling Reaction: : The final step involves the coupling of the two intermediates. This is achieved by reacting 4-(2-methoxyphenyl)piperazine with 2-chloroacetyl chloride to form the ethanone bridge, followed by the addition of 5,6,7,8-tetrahydroquinoline. The reaction is typically conducted in an inert atmosphere using a solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ethanone bridge can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone.
Reduction: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanol.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The compound may also influence other signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinolin-4-yloxy)ethanone: Lacks the tetrahydro component in the quinoline ring.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroisoquinolin-4-yl)oxy)ethanone: Contains an isoquinoline ring instead of a quinoline ring.
Uniqueness
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research into complex neurological conditions.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-21-9-5-4-8-19(21)24-12-14-25(15-13-24)22(26)16-28-20-10-11-23-18-7-3-2-6-17(18)20/h4-5,8-11H,2-3,6-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQZRMHWKUWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C4CCCCC4=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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